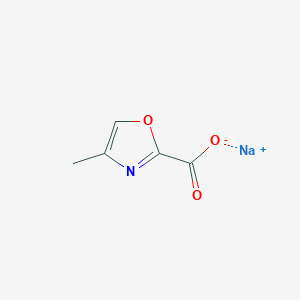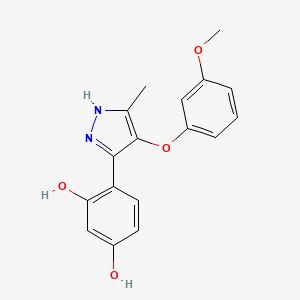
4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a benzene ring, a pyrazole ring, and methoxy and hydroxy functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves electrophilic aromatic substitution, a common reaction for benzene derivatives . The methoxy and hydroxy groups could be introduced through a series of substitution reactions .Molecular Structure Analysis
The benzene ring in the compound contributes to its stability due to the delocalization of pi electrons . The presence of the methoxy and hydroxy groups, as well as the pyrazole ring, would have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The methoxy and hydroxy groups are also likely to influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound 4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, due to its structural similarity with other pyrazole derivatives, may have notable antioxidant properties. For instance, related compounds such as (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) have been synthesized and evaluated for their antioxidant activity. Among these compounds, those with a methoxy substituent on the aromatic ring demonstrated significantly greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014). This suggests that the presence of methoxy groups and the pyrazole core could contribute to the antioxidant potential of similar molecules.
Structural Properties and Interactions
Compounds with the pyrazole moiety often exhibit unique structural properties and interactions. For example, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, a compound with a structure akin to this compound, showcased an intriguing conformation influenced by intramolecular O—H⋯N hydrogen bonding, leading to the formation of extended chains in the crystal structure through intermolecular O—H⋯O hydrogen bonds (Badshah, Hasan, Barbarín, & Zia, 2008). Such insights into the molecular geometry and bonding interactions might be relevant for understanding the chemical behavior and potential applications of this compound in various fields.
Antibacterial Activity
Compounds featuring the pyrazole ring have been studied for their antibacterial properties. For instance, novel bis-isoxazolyl/pyrazolyl-1,3-diols and their derivatives have been synthesized and evaluated for antibacterial activity, showcasing the potential of pyrazole-based compounds in medicinal chemistry (Juneja et al., 2013). This indicates that the this compound may also possess antibacterial properties worth exploring.
Synthesis and Reactions
The pyrazole moiety is a versatile structure that participates in a variety of chemical reactions, offering a wide range of possibilities for the synthesis of complex molecules. For instance, the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which involves the cycloaddition of 1,3-dipolar reagents to a Michael acceptor, underscores the reactivity and synthetic utility of pyrazole-containing compounds (Lavanya, Padmavathi, & Padmaja, 2014). Such synthetic routes could be pertinent for deriving novel compounds from this compound for specific scientific applications.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy in the form of ATP .
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity and thereby altering the metabolic processes within the cell .
Biochemical Pathways
The compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol affects the pyruvate dehydrogenase pathway. By interacting with the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial, it may influence the conversion of pyruvate into acetyl-CoA, a key step in the citric acid cycle
Propiedades
IUPAC Name |
4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKYCKYPDNLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
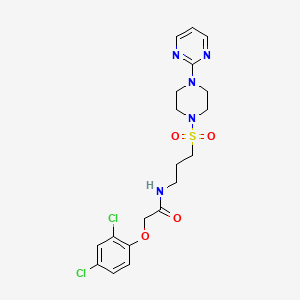
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)
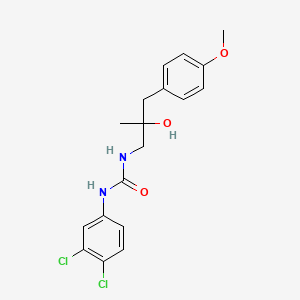
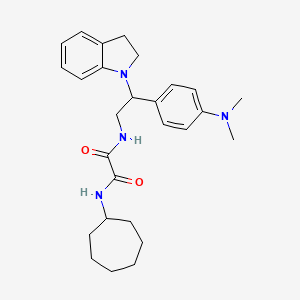
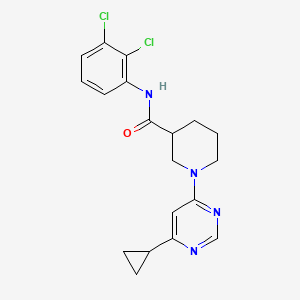
![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)
